Cas no 773108-68-2 ((3-Trifluoromethyl-^a-toluenesulfonyl)acetic acid)

(3-Trifluoromethyl-α-toluenesulfonyl)acetic acid is a specialized organosulfur compound featuring a trifluoromethyl-substituted aromatic ring and a sulfonylacetic acid functional group. Its unique structure imparts strong electron-withdrawing properties, making it valuable in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonylacetic acid moiety provides reactivity for further derivatization. This compound is particularly useful in nucleophilic substitution and coupling reactions due to its high electrophilicity. Its stability under acidic and oxidative conditions further broadens its applicability in fine chemical synthesis. Proper handling is advised due to potential reactivity with nucleophiles.
(3-Trifluoromethyl-^a-toluenesulfonyl)acetic acid structure
773108-68-2 structure
Product Name:(3-Trifluoromethyl-^a-toluenesulfonyl)acetic acid
CAS No:773108-68-2
MF:C10H9F3O4S
MW:282.236272573471
CID:93028
PubChem ID:43147472
Update Time:2025-11-06

(3-Trifluoromethyl-^a-toluenesulfonyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Trifluoromethyl-^a-toluenesulfonyl)acetic acid
    • 2-(3-(trifluoromethyl)benzylsulfonyl) acetic acid
    • 2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetic acid
    • (3-TRIFLUOROMETHYLPHENYLMETHANESULFONYL)ACETIC ACID
    • Acetic acid,2-[[[3-(trifluoromethyl)phenyl]methyl]sulfonyl]
    • Aceticacid,[[[3-(trifluoromethyl)phenyl]methyl]sulfonyl]-(9CI)
    • Aceticacid, [[[3-(trifluoromethyl)phenyl]methyl]sulfonyl]- (9CI)
    • (3-Trifluoromethyl- alpha -toluenesulfonyl)acetic acid
    • {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid
    • AKOS005200769
    • 2-(3-(trifluoromethyl)benzylsulfonyl)acetic acid
    • (3-TRIFLUOROMETHYLPHENYLMETHANESULFONYL)-ACETIC ACID
    • 773108-68-2
    • MFCD06208211
    • DTXSID20655571
    • (3-Trifluoromethyl-alpha-toluenesulfonyl)acetic acid
    • [3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYLACETIC ACID
    • Inchi: 1S/C10H9F3O4S/c11-10(12,13)8-3-1-2-7(4-8)5-18(16,17)6-9(14)15/h1-4H,5-6H2,(H,14,15)
    • InChI Key: JVAAFURJTCJKKB-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)(CC1C=CC=C(C(F)(F)F)C=1)(=O)=O

Computed Properties

  • Exact Mass: 282.01700
  • Monoisotopic Mass: 282.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8A^2
  • XLogP3: 1.6

Experimental Properties

  • Color/Form: White powder
  • Melting Point: 160°C
  • Refractive Index: 1.508
  • PSA: 79.82000
  • LogP: 2.78560
  • Solubility: Insoluble in water

(3-Trifluoromethyl-^a-toluenesulfonyl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650792-5g
2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetic acid
773108-68-2 98%
5g
¥29105.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1650792-10g
2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetic acid
773108-68-2 98%
10g
¥40748.00 2024-07-28

Additional information on (3-Trifluoromethyl-^a-toluenesulfonyl)acetic acid

Comprehensive Overview of (3-Trifluoromethyl-α-toluenesulfonyl)acetic acid (CAS No. 773108-68-2): Properties, Applications, and Industry Insights

(3-Trifluoromethyl-α-toluenesulfonyl)acetic acid (CAS No. 773108-68-2) is a specialized sulfonyl acetic acid derivative featuring a trifluoromethyl group, which imparts unique chemical properties. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for synthesizing complex molecules. Its molecular structure combines a toluenesulfonyl moiety with an acetic acid functional group, making it valuable for cross-coupling reactions and intermediate synthesis.

In recent years, the demand for fluorinated compounds like (3-Trifluoromethyl-α-toluenesulfonyl)acetic acid has surged, driven by their enhanced metabolic stability and lipophilicity—key traits in drug discovery. Researchers frequently search for "trifluoromethyl sulfonyl acetic acid applications" or "CAS 773108-68-2 solubility," reflecting interest in its practical uses. The compound’s electron-withdrawing trifluoromethyl group also makes it a candidate for designing catalysts and ligands in asymmetric synthesis.

From an industrial perspective, 773108-68-2 is often discussed alongside "green chemistry alternatives" and "sustainable synthesis routes," aligning with global trends toward eco-friendly production. Its compatibility with microwave-assisted reactions and flow chemistry techniques further enhances its appeal. Analytical studies highlight its stability under acidic conditions, though storage recommendations emphasize protection from moisture to prevent hydrolysis of the sulfonylacetic acid moiety.

The compound’s role in peptide modification and bioconjugation has also been explored, with queries like "how to purify (3-Trifluoromethyl-α-toluenesulfonyl)acetic acid" trending among chemists. Chromatographic methods, particularly reverse-phase HPLC, are commonly employed for purification. Additionally, its melting point (typically >150°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO) are critical parameters for laboratory handling.

Emerging applications include its use in material science, where its sulfonyl group facilitates polymer functionalization. Searches for "CAS 773108-68-2 supplier" often correlate with regional regulatory updates, underscoring the need for compliant sourcing. As synthetic methodologies advance, this compound’s utility in high-throughput screening and combinatorial chemistry continues to expand, solidifying its position in modern organic chemistry.

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